Pyrido[1,2-a]benzimidazole-7,8-diol
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Overview
Description
Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol is a nitrogen-containing heterocyclic compound. Heterocycles are a significant class of compounds in organic chemistry due to their presence in various biological systems and their utility in pharmaceuticals, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol typically involves the cyclization of appropriate precursors under oxidative conditions. One common method involves the use of chloramine-T as an oxidizing agent in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This reaction can proceed rapidly at room temperature . Another approach involves the use of transition-metal-free oxidative intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chloramine-T.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chloramine-T in HFIP.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic ring .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential use in the development of organoelectronic materials and fluorescent materials.
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit COX-2 by fitting into the enzyme’s active site, thereby preventing the enzyme from catalyzing the production of pro-inflammatory prostaglandins . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Lacks the benzo ring but shares the imidazo-pyridine core.
Uniqueness
Benzo[4,5]imidazo[1,2-a]pyridine-7,8-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of hydroxyl groups at positions 7 and 8 can significantly impact its solubility, binding affinity, and overall pharmacokinetic properties .
Properties
CAS No. |
747365-76-0 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
pyrido[1,2-a]benzimidazole-7,8-diol |
InChI |
InChI=1S/C11H8N2O2/c14-9-5-7-8(6-10(9)15)13-4-2-1-3-11(13)12-7/h1-6,14-15H |
InChI Key |
QZNXGIRQKUCLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=CC(=C(C=C3N2C=C1)O)O |
Origin of Product |
United States |
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